5-bromo-1-methyl-3-[(3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-1-METHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a benzofuran moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-METHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core, the introduction of the benzofuran moiety, and the bromination process. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Benzofuran Moiety: This step may involve the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-METHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-BROMO-1-METHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-BROMO-1-METHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: The indole core can bind to various receptors, including serotonin and dopamine receptors, modulating their activity.
Inhibiting Enzymes: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Modulating Gene Expression: It may influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-1-METHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: Unique due to its combination of indole and benzofuran moieties.
Indole Derivatives: Compounds such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives, known for their antiviral and anticancer activities.
Benzofuran Derivatives: Compounds such as psoralen and angelicin, used in the treatment of skin diseases and as antimicrobial agents.
Uniqueness
The uniqueness of 5-BROMO-1-METHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its dual functionality, combining the biological activities of both indole and benzofuran moieties. This dual functionality enhances its potential as a therapeutic agent with diverse applications in medicine and industry .
Properties
Molecular Formula |
C19H16BrNO2 |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-[(3-methyl-1-benzofuran-2-yl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C19H16BrNO2/c1-11-13-5-3-4-6-17(13)23-18(11)10-15-14-9-12(20)7-8-16(14)21(2)19(15)22/h3-9,15H,10H2,1-2H3 |
InChI Key |
BWZRSUFGMPRJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CC3C4=C(C=CC(=C4)Br)N(C3=O)C |
Origin of Product |
United States |
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